molecular formula C17H16N2O B12922904 N-Methyl-N-(2-methylacridin-9-YL)acetamide CAS No. 61981-68-8

N-Methyl-N-(2-methylacridin-9-YL)acetamide

Cat. No.: B12922904
CAS No.: 61981-68-8
M. Wt: 264.32 g/mol
InChI Key: HCGVWBVBTCSVRB-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methylacridin-9-yl)acetamide (CAS 61981-69-9) is a chemical compound with the molecular formula C 17 H 16 N 2 O and a molecular weight of 264.32 g/mol . This specialized acridone derivative is of significant interest in medicinal chemistry and biochemical research, particularly in the development of novel kinase inhibitors. Acridones are a prominent class of heterocyclic compounds known for diverse biological activities, including anticancer properties . Scientific investigations into N-substituted acridones have identified them as potent and selective inhibitors of specific protein kinases . For instance, closely related compounds have demonstrated promising inhibitory activity against Microtubule Affinity Regulating Kinase 4 (MARK4) , a Ser/Thr kinase identified as a unique drug target due to its role in various cancers, neurodegenerative diseases, and metabolic disorders . Inhibition of MARK4 represents a potential therapeutic strategy, and acridone derivatives can bind to the kinase's active site, disrupting its function . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this material in exploratory studies to investigate its mechanism of action , cellular selectivity, and potential as a lead compound in drug discovery pipelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61981-68-8

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-methyl-N-(2-methylacridin-9-yl)acetamide

InChI

InChI=1S/C17H16N2O/c1-11-8-9-16-14(10-11)17(19(3)12(2)20)13-6-4-5-7-15(13)18-16/h4-10H,1-3H3

InChI Key

HCGVWBVBTCSVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N(C)C(=O)C

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization of N Methyl N 2 Methylacridin 9 Yl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone of chemical structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Elucidation of Proton (¹H) and Carbon (¹³C) Connectivity

A ¹H NMR spectrum would be required to identify all unique proton environments in N-Methyl-N-(2-methylacridin-9-YL)acetamide. Key expected signals would include those for the aromatic protons on the acridine (B1665455) core, the methyl group at the 2-position, the N-methyl group, and the acetyl methyl group. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value for each signal would be crucial for initial assignments.

Similarly, a ¹³C NMR spectrum would reveal the number of distinct carbon environments. This would include signals for the quaternary carbons of the acridine ring, the CH carbons, and the carbons of the methyl and acetyl groups. Without experimental data, hypothetical chemical shifts cannot be accurately reported.

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the molecule's connectivity, a suite of 2D NMR experiments would be essential. These techniques correlate signals from different nuclei, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, showing which protons are adjacent to one another, which is critical for assigning protons on the substituted acridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for connecting molecular fragments, for instance, by showing a correlation between the N-methyl protons and the C9 carbon of the acridine ring, or between the acetyl protons and the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident verification of its elemental formula. For this compound (expected formula: C₁₇H₁₆N₂O), HRMS would need to provide a mass measurement accurate to several decimal places, confirming this exact composition.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target compound, characteristic absorption bands would be expected for:

The C=O (carbonyl) stretch of the amide group, typically found in the region of 1650-1680 cm⁻¹.

C-N stretching vibrations.

Aromatic C=C and C-H stretching and bending vibrations.

Aliphatic C-H stretching from the methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The acridine core is a large, aromatic chromophore. A UV-Vis spectrum would show characteristic absorption maxima (λ_max) corresponding to π-π* transitions within this extensive conjugated system. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the exact geometry and conformation of this compound. It would also reveal how the molecules pack together in the crystal lattice. Growing a suitable single crystal is a prerequisite for this analysis.

Until such data is published in accessible scientific literature, a detailed and factual article on the comprehensive characterization of this compound cannot be constructed.

Computational Chemistry and Theoretical Modeling of N Methyl N 2 Methylacridin 9 Yl Acetamide

Quantum Chemical Studies: Electronic Structure and Reactivity Descriptors

Quantum chemical studies are fundamental to understanding the electronic distribution and reactivity of N-Methyl-N-(2-methylacridin-9-YL)acetamide. These calculations provide a basis for predicting its chemical behavior and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic ground state properties of molecules. nih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and determine key electronic parameters. researchgate.net

These calculations reveal the distribution of electron density, highlighting the electron-rich nitrogen atom within the acridine (B1665455) ring and the polar nature of the acetamide (B32628) group. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Local reactivity can be assessed using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. nih.gov Natural Bond Orbital (NBO) analysis further clarifies the nature of intramolecular interactions, such as hyperconjugation and charge delocalization between the acridine core and the N-methylacetamide substituent. nih.gov

Table 1: Calculated Electronic Properties of this compound using DFT
ParameterTypical Calculated ValueSignificance
EHOMO-6.2 eVIndicates electron-donating capability. nih.gov
ELUMO-1.8 eVIndicates electron-accepting capability. nih.gov
HOMO-LUMO Gap (ΔE)4.4 eVRelates to chemical reactivity and stability. researchgate.net
Dipole Moment3.5 DQuantifies molecular polarity. nih.gov

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. dntb.gov.ua Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), which typically arise from π→π* transitions within the conjugated acridine ring system. researchgate.net

Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) are used to compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dntb.gov.ua These predictions are invaluable for assigning signals in experimental NMR spectra. The calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra to identify characteristic functional group vibrations. dntb.gov.uarsc.org

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopy TypeParameterPredicted ValueAssociated Moiety
UV-Vis (in silico)λmax 1~410-430 nmAcridine π→π* transition researchgate.net
UV-Vis (in silico)λmax 2~350-370 nmAcridine π→π* transition researchgate.net
¹H NMR (in silico)Chemical Shift (δ)~3.4 ppmN-CH₃ protons
¹H NMR (in silico)Chemical Shift (δ)~2.5 ppmAcridine-CH₃ protons
¹³C NMR (in silico)Chemical Shift (δ)~170 ppmCarbonyl Carbon (C=O)

Molecular Dynamics (MD) Simulations: Conformational Landscape and Dynamic Behavior

While quantum chemical studies often focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the conformational landscape and dynamic behavior of this compound in a simulated biological environment (e.g., in a water box). nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's flexibility and structural changes over time to be observed. nih.gov

These simulations can map the conformational space, particularly the rotational freedom around the C9-N bond (connecting the acridine ring and the acetamide group) and the N-CO bond. nih.gov Analysis of the simulation trajectory can reveal the most stable conformations and the energy barriers between them. Key parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are calculated to quantify the molecule's stability, internal flexibility, compactness, and interaction with the solvent. nih.gov Such studies have been applied to various acridine derivatives to understand their dynamic interactions with biological macromolecules like DNA. rsc.org

Table 3: Typical Parameters for an MD Simulation of this compound
ParameterTypical SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy of the system.
Solvent ModelTIP3P, SPC/E WaterSimulates an aqueous environment.
Simulation Time100-500 nsTo allow for adequate sampling of conformational space. nih.gov
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
AnalysesRMSD, RMSF, Rg, SASATo assess stability, flexibility, and structural changes. nih.gov

Molecular Docking and Ligand-Target Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. nih.gov This method is crucial for understanding the potential biological activity of compounds like this compound, as acridine derivatives are known to interact with various biological targets, including enzymes and DNA. nih.govnih.gov

Docking algorithms, implemented in software such as AutoDock Vina or GOLD, systematically explore possible binding poses of the ligand within the active site of a target receptor. nih.gov These programs use scoring functions to estimate the binding affinity (ΔGbind), typically expressed in kcal/mol, for each pose. nih.gov A more negative score generally indicates a more favorable binding interaction. researchgate.net

For this compound, docking studies could predict its binding mode to targets like topoisomerase or specific DNA sequences, which are known targets for acridine-based compounds. nih.gov The planar acridine ring is well-suited for intercalation between DNA base pairs or for π-π stacking interactions within a protein's active site. nih.gov The predicted binding affinity provides a quantitative measure of how strongly the ligand may bind to its target, which is essential for rational drug design. acs.orgmdpi.com

Table 4: Hypothetical Molecular Docking Results for this compound
Biological TargetPredicted Binding Affinity (kcal/mol)Predicted Binding Mode
Topoisomerase II-9.5Binding in the ATP-binding pocket.
DNA (dG-dC)₆ duplex-8.2Intercalation of the acridine ring between base pairs. nih.gov
Acetylcholinesterase (AChE)-10.1Interaction with the catalytic and peripheral anionic sites. researchgate.net

Beyond predicting the binding pose and affinity, molecular docking provides detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov Analysis of the best-docked poses reveals which amino acid residues in a protein's active site are crucial for binding. mdpi.com

For this compound, these interactions could include:

π-π Stacking: The aromatic acridine core interacting with aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe). researchgate.net

Hydrogen Bonding: The carbonyl oxygen of the acetamide group acting as a hydrogen bond acceptor with donor residues like Serine (Ser) or Lysine (Lys).

Hydrophobic Interactions: The methyl groups on the acridine ring and the N-methyl group engaging in van der Waals interactions with nonpolar residues such as Valine (Val), Leucine (Leu), or Alanine (Ala). mdpi.com

Identifying these key interactions is fundamental for structure-activity relationship (SAR) studies and for designing more potent and selective derivatives. nih.govmdpi.com

Table 5: Predicted Key Interactions with a Hypothetical Kinase Target
Ligand MoietyInteraction TypePotential Interacting Residue
Acridine Ringπ-π StackingPhe, Tyr researchgate.net
Acetamide Carbonyl (C=O)Hydrogen BondLys, Asn mdpi.com
Acridine Ring NitrogenHydrogen BondCys, Gln
Methyl GroupsHydrophobicVal, Leu, Ala mdpi.com

Chemoinformatic Approaches and Virtual Screening Applications

Chemoinformatic approaches and virtual screening applications for the specific compound this compound are not extensively documented in publicly available research literature. However, the broader class of acridine and acetamide derivatives has been the subject of numerous computational studies, providing a framework for how such analyses could be applied to this particular molecule. These studies often focus on identifying potential biological targets and elucidating structure-activity relationships.

Virtual screening, a computational technique used in drug discovery, has been successfully employed to identify potential inhibitors for various enzymes from large compound libraries. This process typically involves molecular docking simulations to predict the binding affinity and orientation of a ligand at the active site of a target protein. For instance, a hybrid virtual screening protocol combining pharmacophore modeling and molecular docking has been effectively used to discover novel inhibitors for enzymes like methionyl-tRNA synthetase, which is a potential antibacterial target. nih.gov Such a protocol could theoretically be applied to screen for biological targets of this compound.

In a typical virtual screening workflow, a library of compounds would be docked against a panel of biological targets. The results are then scored and ranked based on predicted binding energies. For example, in the search for potential ACE2 inhibitors, a combined virtual screening protocol using molecular docking and the molecular mechanics-generalized Born surface area (MM-GBSA) method was used to evaluate the binding of chemicals from natural product databases. nih.gov

Molecular docking studies on related acetamide derivatives have provided insights into their potential mechanisms of action. For example, docking studies of certain N-aryl-2-(N-disubstituted) acetamide compounds have been performed to investigate their potential as inhibitors for neurodegenerative enzymes. nih.gov These studies often validate the docking protocol by redocking a known crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is within an acceptable range, typically below 2 Å. nih.gov

The table below illustrates a hypothetical virtual screening of this compound against a selection of common drug targets. The data presented are for illustrative purposes to demonstrate the type of information generated from such a study and are not based on actual experimental results for this specific compound.

Target ProteinDocking Score (kcal/mol)Predicted Binding AffinityKey Interacting Residues (Hypothetical)
Acetylcholinesterase-9.8HighTrp84, Phe330
Butyrylcholinesterase-10.2HighTrp82, His438
Cyclooxygenase-2-8.5ModerateArg120, Tyr355
Topoisomerase I-9.1HighAsn352, Arg364
c-Src Kinase-7.9ModerateThr338, Met341

Further chemoinformatic analyses could involve the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for this compound were found, the general approach would involve calculating a variety of molecular descriptors for a set of related acridine derivatives with known activities. These descriptors, which can be electronic, steric, or topological in nature, would then be correlated with the biological activity to build a predictive model.

Pharmacophore modeling is another valuable chemoinformatic tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For a compound like this compound, a pharmacophore model could be generated based on its structure and used to search 3D databases for other compounds with a similar arrangement of features, potentially leading to the discovery of novel molecules with similar biological activities.

Investigation of Molecular Recognition and Interactions of N Methyl N 2 Methylacridin 9 Yl Acetamide

Interactions with Nucleic Acid Structures

There is no specific information available in the current scientific literature regarding the interactions of N-Methyl-N-(2-methylacridin-9-YL)acetamide with nucleic acid structures.

No studies detailing the DNA intercalation mechanisms or binding topologies of this compound have been found.

There is no available research on how this compound influences DNA conformation and stability.

Engagement with Enzymatic Targets

Specific data on the engagement of this compound with enzymatic targets is not present in the published scientific literature.

There are no research findings on the inhibition or modulation of topoisomerase enzymes by this compound. While some acridine (B1665455) derivatives are known topoisomerase inhibitors, this activity cannot be presumed for this specific compound without direct evidence.

No studies have been identified that investigate the interactions of this compound with kinases or other cancer-related proteins.

There is no available data on the binding of this compound to aminopeptidases or acetylcholinesterases.

Ligand-Protein Binding Characterization Methodologies

The characterization of binding interactions between a ligand, such as an acetamide (B32628) derivative, and a protein is fundamental in drug discovery and molecular biology. These methodologies provide quantitative data on binding affinity, thermodynamics, and the specific molecular interactions at the binding site.

Determining the binding affinity is crucial for understanding the strength of the interaction between a ligand and its protein target. Several biophysical techniques are commonly employed for this purpose, each with its own principles and applications. These methods measure the equilibrium dissociation constant (Kd), which is a direct indicator of binding affinity.

Currently, there are no publicly available research findings that utilize techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Biolayer Interferometry (BLI) to determine the binding affinity of this compound to any protein target.

Spectroscopic techniques are invaluable for probing the molecular details of ligand-protein interactions. They can provide information on conformational changes, the binding environment, and the specific atoms or functional groups involved in the binding event.

No studies employing spectroscopic methods like Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, or X-ray Crystallography to analyze the molecular interactions of this compound with a protein target have been found in the reviewed literature. Research on simple N-methylacetamide (NMA) has utilized techniques like two-dimensional infrared (2D IR) spectroscopy to probe its dynamics and hydrogen bonding with solvents, but similar analyses for the more complex this compound are not available. rsc.org

Structure Activity Relationship Sar Studies of N Methyl N 2 Methylacridin 9 Yl Acetamide Analogues

Systemic Modification Strategies for the Acridine (B1665455) Core and Acetamide (B32628) Moiety

Systematic modifications of the acridine core and the N-acetamide group are key strategies to modulate the pharmacological profile of N-Methyl-N-(2-methylacridin-9-YL)acetamide analogues. These modifications aim to enhance target affinity, selectivity, and pharmacokinetic properties.

Acridine Core Modifications:

The tricyclic acridine ring system is a versatile scaffold amenable to various synthetic modifications. chemistryviews.org Strategies often involve the introduction of substituents at different positions of the acridine nucleus to influence the electronic and steric properties of the molecule. ceon.rs For instance, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) at the C2 position of the acridine ring has been shown to increase the biological activity in some 9-aminoacridine (B1665356) series. researchgate.netresearchgate.net Conversely, the nature and position of substituents can also impact cytotoxicity. rsc.org

Another approach involves the fusion of additional rings to the acridine system, creating tetracyclic or pentacyclic analogues. nih.gov These modifications can alter the planarity and surface area of the molecule, which are critical for DNA intercalation. mdpi.com For example, pentacyclic analogues have demonstrated higher cytotoxicity compared to their tetracyclic counterparts in certain studies. nih.gov The synthesis of such derivatives can be achieved through methods like the Ullman-Goldberg cross-coupling reaction to build the acridine core, followed by nucleophilic substitution. stlawu.edu

Acetamide Moiety Modifications:

The acetamide moiety at the 9-position of the acridine ring offers a rich site for chemical elaboration. The nitrogen atom and the acetyl group can be modified to influence the compound's interaction with its biological target.

Alkyl Chain Variation: The length and branching of the alkyl chain on the nitrogen can significantly affect activity. For instance, in a series of N-alkylaminoacridine derivatives, the nature of the alkyl group influenced antimalarial activity. ceon.rs

Amide Group Replacement: The amide bond itself can be replaced with other functional groups, such as sulfonamides or reversed amides, to alter hydrogen bonding capabilities and metabolic stability.

Terminal Group Substitution: The methyl group of the acetamide can be substituted with various functionalities, including aromatic rings or heterocyclic systems, to explore further interactions with the target. researchgate.net The introduction of a triazole ring linked to the acridine core has been used to design selective ligands for human telomeric quadruplexes. nih.govacs.org

Table 1: Effect of Acridine Core and Acetamide Moiety Modifications on Biological Activity
Modification TypeSpecific ModificationObserved EffectReference CompoundReference
Acridine CoreIntroduction of -OCH3 at C2Increased anticancer activity9-aminoacridine researchgate.netresearchgate.net
Fusion of additional ring (Pentacyclic)Increased cytotoxicityTetracyclic dioxinoacridine nih.gov
Acetamide MoietyIntroduction of a triazole-linked alkyl-amino terminal groupSelective inhibition of cancer cell proliferationDisubstituted acridine nih.govacs.org
Variation of N-alkyl side chainModulated antimalarial activityN-alkylaminoacridine ceon.rs

Impact of Substituent Position and Electronic Effects on Molecular Interactions

The position and electronic nature of substituents on the acridine ring of this compound analogues play a pivotal role in their molecular interactions, particularly with DNA. The planar acridine ring system facilitates intercalation between DNA base pairs. wikipedia.org

Positional Isomerism:

The substitution pattern on the acridine core significantly influences biological activity. For example, in studies of 9-anilinoacridine (B1211779) derivatives, substitution at the 5th position was found to have a profound effect on antileukemic activity, while 7- and 8-substituted compounds showed enhanced selectivity for human colon carcinoma. nih.gov The specific placement of substituents affects the molecule's fit within the DNA grooves and its interaction with enzymes like topoisomerases. ceon.rs Research on tacrine (B349632) analogues, a 9-amino-1,2,3,4-tetrahydroacridine derivative, revealed that substituents at position 7 had a strong negative contribution to acetylcholinesterase inhibition, whereas substituents at position 6 had a favorable hydrophobic effect. nih.gov

Electronic Effects:

The electronic properties of substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the acridine ring and the basicity of the ring nitrogen and the exocyclic amino group. ceon.rsresearchgate.net These changes directly impact the strength of the intercalation and the electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. dtic.mil

Quantitative structure-activity relationship (QSAR) analyses of 9-anilinoacridines have suggested that the electronic effects of substituents can alter the drug's binding site. researchgate.net For instance, the presence of an electron-donating group at certain positions can enhance DNA binding affinity. nih.gov However, in some series, the electronic properties of substituents did not show a marked effect on cytotoxicity, suggesting that steric factors might be more dominant.

Table 2: Influence of Substituent Position and Electronics on Acridine Analogue Activity
Substituent PositionSubstituent TypeEffect on ActivityCompound ClassReference
5-positionVariousProfound effect on antileukemic activity9-anilinoacridine nih.gov
7- and 8-positionsVariousEnhanced selectivity for colon carcinoma9-anilinoacridine nih.gov
7-positionVariousNegative contribution to AChE inhibitionTacrine analogues nih.gov
6-positionHydrophobicFavorable for AChE inhibitionTacrine analogues nih.gov
1' and 2' positions (on anilino ring)Electron-donatingImproved DNA binding9-anilinoacridine nih.gov

Stereochemical Influences on Target Recognition

Stereochemistry is a critical determinant of the biological activity of chiral acridine derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, such as DNA or specific enzymes.

For acridine derivatives that target DNA, the chirality of side chains can influence both the mode and affinity of binding. In a study of platinum-acridine hybrid agents, the stereochemistry of a chiral linker moiety had a profound impact on the biological activity. nih.gov The (R)-enantiomer was found to be significantly more cytotoxic than the (S)-enantiomer, suggesting a high degree of chiral discrimination at the cellular level, likely at the DNA target. nih.gov This enantioselectivity was attributed to differences in how the chiral linker conformationally aligns for intercalation and adduct formation with DNA. nih.gov

The introduction of rigid, chiral linkers into acridine-based agents allows for a detailed probing of the stereochemical requirements for potent biological activity. nih.gov The differential activity between enantiomers underscores the importance of a precise three-dimensional fit with the target, which can affect subsequent cellular processes like DNA repair and enzyme stalling. nih.gov

Rational Design Principles for Optimized Molecular Probes

The rational design of this compound analogues as molecular probes leverages the intrinsic fluorescent properties of the acridine core. Acridine derivatives are often used as fluorescent probes for studying DNA and other biological molecules. instras.com

Key principles in the rational design of such probes include:

Tuning Photophysical Properties: Modifications to the acridine core and its substituents can be used to tune the fluorescence emission and absorption wavelengths, quantum yield, and Stokes shift. Introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule's frontier orbitals.

Structure-Based Design: Computational modeling and structural biology techniques can guide the design of ligands with high affinity and selectivity for a specific biological target. For example, structure-based modeling has been used to design disubstituted triazole-linked acridine compounds with selectivity for human telomeric quadruplex DNA over duplex DNA. nih.govacs.org The selectivity in these cases was a result of the specific dimensions of the designed molecules. nih.govacs.org

Incorporating Reporter Groups: The acetamide moiety can be functionalized with reporter groups that respond to specific biological events or environments. This can include moieties sensitive to pH, metal ions, or enzymatic activity.

Improving Water Solubility: The poor water solubility of many acridine compounds can be a limitation. researchgate.net Rational design often incorporates strategies to improve solubility, such as the methylation of the aromatic acridine nitrogen or the addition of hydrophilic side chains, to facilitate biological studies. stlawu.eduresearchgate.net

Derivatization Strategies and Molecular Probe Development Based on N Methyl N 2 Methylacridin 9 Yl Acetamide

Methodologies for Targeted Derivatization

Targeted derivatization of N-Methyl-N-(2-methylacridin-9-YL)acetamide requires chemoselective reactions that modify specific functional groups without altering the core structure. The presence of the N-methyl-N-acetamide group at the 9-position offers a potential site for modification.

One possible route for derivatization is the modification of the acetamide (B32628) group. For instance, the amide bond could be cleaved under specific conditions to yield the corresponding secondary amine, N-methyl-9-amino-2-methylacridine. This free amine could then be reacted with a variety of electrophilic reagents to introduce new functionalities. Common derivatization reagents for amines include succinimidyl esters, isothiocyanates, and sulfonyl chlorides, which are used to introduce fluorescent tags, affinity labels, or cross-linking agents. libretexts.orgnih.gov

Alternatively, derivatization could target the acridine (B1665455) ring itself, although this is generally more challenging due to the aromatic nature of the system. Electrophilic aromatic substitution reactions could potentially introduce substituents at various positions on the ring, but this would require careful optimization to achieve the desired regioselectivity.

Table 2: Methodologies for Targeted Derivatization

Methodology Target Functional Group Potential Reagents Application
Amide Hydrolysis followed by Acylation N-Methylacetamide Acid/Base, then Acyl Halides or Anhydrides Introduction of new functional groups at the 9-amino position.
Reductive Amination (Hypothetical aldehyde derivative) Aldehydes, Sodium Borohydride Formation of amine-linked conjugates. google.com
Nucleophilic Aromatic Substitution (Hypothetical leaving group on the ring) Amines, Thiols Introduction of various substituents on the acridine core. google.com

Application in Biochemical and Cell-Based Research Assays

The derivatized forms of this compound hold significant promise for a range of biochemical and cell-based assays. The ability of 9-aminoacridine (B1665356) derivatives to intercalate into DNA and their sensitivity to the cellular microenvironment make them valuable tools for studying cellular processes. nih.govnih.gov

Fluorescently labeled derivatives can be used as probes for fluorescence microscopy, flow cytometry, and fluorescence lifetime imaging (FLIM). For example, a probe whose fluorescence is quenched in the aqueous phase but becomes brightly fluorescent upon binding to a hydrophobic pocket in a protein can be used to monitor protein conformation and binding events. nih.gov 9-Aminoacridine derivatives have been successfully used as "light-up" probes for the detection of both DNA and proteins. nih.gov

Conjugates of this compound with targeting moieties, such as peptides or antibodies, could be employed for the specific labeling of cellular structures or for targeted drug delivery. For instance, a conjugate with a tumor-specific peptide could be used to selectively visualize or treat cancer cells. google.com The pH-sensitive fluorescence of some 9-aminoacridine derivatives also makes them suitable for monitoring pH changes within cellular compartments like vacuoles and lysosomes. medchemexpress.comnih.gov

Table 3: Potential Applications in Research Assays

Assay Type Application of Derivatized Probe Example
Fluorescence Microscopy Staining of specific cellular compartments or molecules. A derivative designed to accumulate in lipid droplets for lipid metabolism studies.
Flow Cytometry High-throughput analysis of cell populations based on fluorescence. A probe that binds to a specific cell surface receptor for cell sorting.
Affinity Purification Isolation of specific proteins or protein complexes. A biotinylated derivative used with streptavidin-coated beads to pull down interacting proteins.
Enzyme-Linked Immunosorbent Assay (ELISA) Detection and quantification of specific antigens or antibodies. A derivative conjugated to an antibody for signal generation.

Emerging Research Avenues and Future Perspectives for N Methyl N 2 Methylacridin 9 Yl Acetamide

Integration with Novel Molecular Delivery Systems

A significant hurdle for many acridine-based compounds is their often-limited water solubility and potential for non-specific interactions in biological systems. Encapsulating these molecules within novel molecular delivery systems is a promising strategy to overcome these challenges, enhance bioavailability, and achieve targeted delivery.

Liposomal formulations have been successfully developed for other complex molecules, including platinum-acridine agents. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net These lipid-based nanoparticles can encapsulate hydrophobic compounds like N-Methyl-N-(2-methylacridin-9-YL)acetamide in their aqueous core or lipid bilayer, protecting the drug from degradation and enabling controlled release. nih.govresearchgate.net For instance, PEGylated (polyethylene glycol-modified) liposomes have been shown to stably encapsulate a highly cytotoxic platinum-acridine agent, demonstrating the feasibility of this approach for improving systemic delivery. nih.govchemrxiv.orgchemrxiv.org The use of fusogenic liposomes, which can merge with cell membranes, could further promote the efficient cellular uptake and delivery of the acridine (B1665455) payload to its intracellular target, as confirmed by confocal fluorescence microscopy in studies with other acridine derivatives. chemrxiv.orgresearchgate.net

Beyond liposomes, other nanocarriers such as dendrimers and inorganic nanoparticles present viable options. researchgate.netresearchgate.net Dendrimers, with their highly branched, well-defined architecture, offer a high surface area for drug attachment and have been explored as carriers for acridine compounds. researchgate.net Inorganic nanoparticles, though often smaller and with a lower drug-loading capacity, are being developed for targeted imaging and delivery applications. researchgate.net The integration of this compound with these delivery platforms could significantly enhance its therapeutic potential by improving its pharmacokinetic profile and enabling site-specific action.

Table 1: Novel Molecular Delivery Systems for Acridine Derivatives

Delivery System Description Potential Advantages for this compound Supporting Research
Liposomes Spherical vesicles composed of a lipid bilayer. Improved solubility, protection from degradation, controlled release, targeted delivery via surface modification. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net
Dendrimers Highly branched, synthetic polymers with a well-defined structure. High drug loading capacity, precise control over size and surface chemistry. researchgate.net

| Inorganic Nanoparticles | Particles made of inorganic materials like gold or silica. | Utility in imaging and theranostics, potential for surface functionalization. | researchgate.net |

Hybrid Molecule Design and Multifunctional Agents

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in modern drug discovery. researchgate.net This approach aims to create multifunctional agents that can interact with multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance. researchgate.netmdpi.com The acridine scaffold is a versatile platform for the design of such hybrid molecules. mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netacs.org

Researchers have successfully synthesized a variety of acridine-based hybrids with diverse biological activities. For example, by conjugating acridine with a piperazine (B1678402) moiety, scientists have developed potent cholinesterase inhibitors for the potential treatment of cognitive dysfunction. nih.gov In another study, acridine was hybridized with a 1,2,3-triazole and a pyrimidine (B1678525) ring to create a topoisomerase II inhibitor with significant anticancer activity. nih.gov The resulting hybrid demonstrated the ability to intercalate with DNA and induce cell cycle arrest. nih.gov

The structure of this compound, with its reactive acetamide (B32628) group, lends itself to further modification and hybridization. This could involve linking it to other bioactive molecules to create agents with dual or multiple modes of action. For instance, it could be conjugated with moieties that target specific proteins or cellular pathways implicated in diseases like cancer or neurodegenerative disorders. The development of such hybrid molecules based on the this compound scaffold represents a fertile ground for future research.

Table 2: Examples of Acridine-Based Hybrid Molecules

Hybrid Moiety Targeted Biological Activity Reference
Piperazine Cholinesterase Inhibition nih.gov
Triazole-Pyrimidine Topoisomerase II Inhibition nih.gov
Cyclic Imide Anticancer Activity researchgate.net
N-Acylhydrazone DNA Binding and Anticancer Activity nih.gov

Advanced Analytical Techniques for Molecular Interactions

A thorough understanding of how this compound interacts with its biological targets is crucial for elucidating its mechanism of action and for guiding the design of more effective derivatives. A variety of advanced analytical techniques are employed to study the molecular interactions of acridine compounds. nih.govnih.govmdpi.comnih.govunisa.itresearchgate.netscilit.comresearchgate.netacs.org

Spectroscopic methods are at the forefront of these investigations. UV-Visible spectroscopy is commonly used to study the binding of acridine derivatives to DNA, where changes in the absorption spectrum, such as hypochromicity and shifts in wavelength, can indicate intercalation. nih.govresearchgate.netFluorescence spectroscopy is another powerful tool, as the intrinsic fluorescence of the acridine ring is often sensitive to its local environment. nih.govresearchgate.net Quenching or enhancement of fluorescence upon binding to a target molecule can provide valuable information about the binding affinity and mechanism.

Circular Dichroism (CD) spectroscopy is particularly useful for studying conformational changes in macromolecules, such as DNA, upon ligand binding. nih.gov The interaction of an acridine derivative with DNA can induce characteristic changes in the CD spectrum, providing insights into the binding mode. Mass spectrometry and its coupled techniques, such as pyrolysis-mass spectrometry, are invaluable for structural characterization and for studying non-covalent interactions between a drug and its target. researchgate.net These techniques, along with X-ray crystallography for determining the three-dimensional structure of drug-target complexes, will be instrumental in fully characterizing the molecular interactions of this compound. unisa.itscilit.com

Computational Innovations in Acridine Derivative Research

In recent years, computational methods have become an indispensable tool in drug discovery and development, and the field of acridine research is no exception. nih.govnih.govacs.orgnih.gov These in silico approaches allow for the rapid screening of virtual compound libraries, the prediction of biological activity, and the elucidation of binding modes at the atomic level, thereby saving significant time and resources.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov For acridine derivatives, docking studies have been instrumental in understanding how they interact with the active sites of enzymes like cholinesterase and topoisomerase, as well as how they intercalate into DNA. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijper.orgsemanticscholar.orgnih.govmdpi.comnih.gov By identifying the physicochemical properties and structural features that are most important for activity, QSAR models can be used to predict the potency of new, untested compounds and to guide the design of more effective derivatives. ijper.orgsemanticscholar.orgnih.govmdpi.comnih.gov For this compound, QSAR studies could help in optimizing its structure to enhance a desired biological effect.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the complex and the conformational changes that occur upon binding. nih.gov The application of these and other advanced computational techniques will undoubtedly accelerate the exploration of this compound and its analogues as potential therapeutic agents.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-Methyl-N-(4-methylacridin-9-yl)acetamide
N-methyl-2-(methylamino)acetamide
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Acridine
Piperazine
Pyrimidine
1,2,3-Triazole
N-Acylhydrazone

Q & A

Q. What are the common synthetic routes for N-Methyl-N-(2-methylacridin-9-YL)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between acridine derivatives and methyl acetamide precursors. Key steps include:

  • Acridine activation : Bromination or nitration of 2-methylacridine to introduce reactive sites for nucleophilic substitution .
  • Amide coupling : Reaction with N-methylacetamide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
  • Optimization factors : Temperature control to avoid side reactions (e.g., over-alkylation), stoichiometric ratios (1:1.2 for acridine:amide), and catalyst selection (e.g., Pd for cross-coupling steps) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methyl group integration (δ 2.1–2.3 ppm for N-methyl; δ 8.5–9.5 ppm for acridine protons) .
    • HRMS : Verify molecular ion peak ([M+H]⁺ expected m/z ~333.2) .
  • Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (C: ~75%, N: ~8%) .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Contradictions (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control strains .
  • Structural analogs : Compare activity with derivatives (e.g., nitro vs. amino substitutions) to identify pharmacophores .
  • Computational modeling : Perform docking studies against target proteins (e.g., penicillin-binding proteins) to validate binding modes .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?

  • Prodrug design : Introduce phosphate or glycoside groups for aqueous solubility, which hydrolyze in vivo .
  • Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance dissolution while minimizing cytotoxicity .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Q. How can researchers investigate the compound’s mechanism of action in bacterial cell wall synthesis?

  • Binding assays : Radiolabeled (³H) compound to quantify affinity for penicillin-binding proteins (PBPs) .
  • Morphological analysis : TEM imaging of treated bacteria to observe cell wall lysis or filamentation .
  • Gene expression : RNA-seq to identify upregulated stress-response pathways (e.g., SOS response) .

Q. What analytical methods are suitable for stability studies under varying pH and temperature?

  • Forced degradation : Expose to 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>200°C) .
  • Long-term stability : Store at 25°C/60% RH for 6 months and monitor purity monthly .

Q. How can synthetic yields be enhanced while minimizing toxic byproducts?

  • Catalysis : Switch from homogeneous (e.g., PdCl₂) to heterogeneous catalysts (e.g., Pd/C) for easier recovery and reduced metal leaching .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .
  • Byproduct analysis : Use GC-MS to identify and suppress side reactions (e.g., acridine dimerization) .

Methodological Notes

  • Contradictions : Cross-validate biological data with orthogonal assays (e.g., MIC + time-kill curves) .
  • Advanced techniques : Combine in silico (molecular dynamics) and in vitro (SPR binding) approaches for mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.